molecular formula C71H84N10O17 B1678112 Virginiamycin CAS No. 11006-76-1

Virginiamycin

Cat. No. B1678112
CAS RN: 11006-76-1
M. Wt: 1349.5 g/mol
InChI Key: MVTQIFVKRXBCHS-YWAQVZITSA-N
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Description

Virginiamycin is a streptogramin antibiotic similar to pristinamycin and quinupristin/dalfopristin . It is a combination of pristinamycin IIA (virginiamycin M1) and virginiamycin S1 . Virginiamycin is used in the fuel ethanol industry to prevent microbial contamination and in livestock to prevent and treat infections .


Synthesis Analysis

During biosynthesis by multi-modular trans-AT polyketide synthases, polyketide structural space can be expanded by conversion of initially-formed electrophilic β-ketones into β-alkyl groups . These multi-step transformations are catalysed by 3-hydroxy-3-methylgluratryl synthase cassettes of enzymes . A concise route to virginiamycin M2 has been reported, which features a longest linear sequence of six steps from 7 simple building blocks .


Molecular Structure Analysis

Virginiamycin M1 is a macrocyclic lactone antibiotic . It is a member of the streptogramin A group of antibiotics, and one component of pristinamycin . It is produced by Streptomyces graminofaciens and other bacteria .


Chemical Reactions Analysis

During biosynthesis by multi-modular trans-AT polyketide synthases, polyketide structural space can be expanded by conversion of initially-formed electrophilic β-ketones into β-alkyl groups . These multi-step transformations are catalysed by 3-hydroxy-3-methylgluratryl synthase cassettes of enzymes .


Physical And Chemical Properties Analysis

Virginiamycin has a chemical formula of C71H84N10O17 and a molecular weight of 1349.48 . It is a small molecule .

Scientific Research Applications

Control of Lactic Acid Bacteria in Alcohol Fermentation

Virginiamycin has been investigated for its efficacy in controlling the growth of lactic acid bacteria during the alcoholic fermentation of wheat mash by yeast. The study found that low concentrations of virginiamycin were effective against most strains of lactobacilli, preventing potential yield losses of ethanol production due to the metabolism of these bacteria. However, its effectiveness varied among different strains and decreased over prolonged incubation, especially in the absence of yeast (Hynes et al., 1997).

Impact on Chicken Gastrointestinal Microbiota

Research comparing the effects of virginiamycin and bacitracin methylene disalicylate on the chicken gastrointestinal microbiota revealed that these antibiotics, commonly used by poultry producers, have distinct impacts on the microbial populations in broiler intestines. This suggests that virginiamycin can influence the balance of bacterial communities, potentially affecting the health and growth of chickens (Neumann & Suen, 2015).

Antibiotic Resistance and Shedding in Salmonella Infection

A study aimed at evaluating the effect of virginiamycin on experimentally induced Salmonella typhimurium infection in broilers found no significant impact on the shedding and antibiotic resistance patterns of the infecting organism. This highlights the complexity of using antibiotics like virginiamycin in managing bacterial infections in poultry (Abou-Youssef et al., 1983).

Enhancement of Digestive Physiology in Animals

Virginiamycin has shown to positively affect the digestive physiology of animals. For instance, its inclusion in feed has been associated with improved feed conversion and weight gain in chicks by suppressing malabsorption periods. This suggests virginiamycin's role extends beyond microbial inhibition to enhancing nutrient absorption and animal growth (Eyssen & De Somer, 1963).

Improved Feed Efficiency in Livestock

Studies on young grazing cattle supplemented with virginiamycin showed significant improvements in average daily liveweight gain and feed efficiency. This indicates the potential of virginiamycin as a growth promoter in livestock, enhancing the overall productivity of grazing animals (Fiems et al., 1992).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Several control mechanisms acting in concert underpin β-branching programming . Furthermore, variations in this control – whether natural or by design – open up avenues for diversifying polyketide structures towards high-value derivatives . A concise route to virginiamycin M2 has been reported, which is believed to enable access to unexplored structural diversity and may serve as a useful tool to improve the therapeutic potential of the streptogramin class of antibiotics .

properties

IUPAC Name

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;(12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5-,10-9-,18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTQIFVKRXBCHS-FHWPYUEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1/C=C\C(=O)NC/C=C\C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H84N10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-yellow solid; [Merck Index]
Record name Virginiamycin
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Solubility

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether
Record name VIRGINIAMYCIN
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Product Name

Pristinamycin

Color/Form

Reddish-yellow powder

CAS RN

11006-76-1, 270076-60-3
Record name Virginiamycin
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Record name N-(22-benzyl-6-ethyl-10,23-dimethyl-5,8,12,15,17,21,24-heptaoxo-13-phenyldocosahydro-12H-pyrido[2,1-f]pyrrolo[2,1-l][1,4,7,10,13,16]oxapentaazacyclononadecin-9-yl)-3-hydroxypyridine-2-carboxamide - 14-hydroxy-4,12-dimethyl-3-(propan-2-yl)-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone (1:1)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

115-120 °C
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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